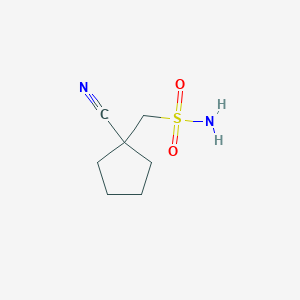

(1-Cyanocyclopentyl)methanesulfonamide

Description

Properties

IUPAC Name |

(1-cyanocyclopentyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2S/c8-5-7(3-1-2-4-7)6-12(9,10)11/h1-4,6H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGKNJNAYXWJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CS(=O)(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanomethylation of Cyclopentane Derivatives

One common method involves the nucleophilic substitution or addition of cyanide sources to cyclopentyl derivatives bearing a suitable leaving group (e.g., halides or mesylates). For example, α-cyanohydrin methanesulfonates have been used as versatile intermediates for cyanation reactions, where the methanesulfonate group acts as a leaving group facilitating nucleophilic attack by cyanide or amines to yield α-aminonitriles.

Use of Cyanohydrin Methanesulfonates

Recent studies demonstrate the use of α-cyanohydrin methanesulfonates as key intermediates for synthesizing α-aminonitriles via nucleophilic substitution with aromatic amines under mild conditions. This methodology could be adapted for cyclopentyl substrates, where the cyanohydrin methanesulfonate intermediate is prepared from cyclopentanone derivatives and subsequently converted to the cyanocyclopentyl moiety.

Formation of Methanesulfonamide Group

Reaction with Methanesulfonyl Chloride

The sulfonamide group is introduced by reacting the cyanocyclopentyl amine intermediate with methanesulfonyl chloride under basic conditions. This reaction typically proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

- The reaction is generally carried out in an inert solvent such as dichloromethane or tetrahydrofuran.

- A base such as triethylamine or pyridine is used to scavenge the released hydrochloric acid.

- The reaction temperature is controlled to avoid side reactions, often maintained between 0°C and room temperature.

Purification and Isolation

The crude product is purified by standard techniques such as recrystallization or chromatography to obtain pure this compound.

Mechanistic Insights and Reaction Conditions

Reaction Yields and Optimization

The yields of sulfonamide formation vary depending on substrate sterics and electronics. For example, related β-amino-α-mesyl-γ-sultams have been obtained in yields ranging from 17% to 44% under optimized conditions involving mesyl chloride and base catalysis. While direct yield data for this compound are scarce, similar conditions are expected to afford moderate to good yields.

Data Table: Representative Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyanomethylation | Cyclopentyl halide + NaCN or KCN | DMF or DMSO | 50–80°C | 60–85 | Nucleophilic substitution to introduce CN |

| Formation of sulfonamide | Cyanocyclopentyl amine + Methanesulfonyl chloride + Base (Et3N) | DCM or THF | 0°C to RT | 50–75 | Nucleophilic substitution on sulfonyl chloride |

| Purification | Recrystallization or chromatography | — | — | — | Ensures product purity |

Summary of Research Findings

- The preparation of this compound relies on established nucleophilic substitution chemistry involving cyanide sources and sulfonyl chlorides.

- The use of α-cyanohydrin methanesulfonates provides an efficient route to α-aminonitriles, which can be adapted for cyclopentyl substrates.

- Base-catalyzed sulfonamide formation is a key step, with reaction conditions optimized to balance yield and purity.

- The compound’s synthesis benefits from mild reaction conditions and readily available reagents, facilitating scale-up and further derivatization for pharmaceutical applications.

Chemical Reactions Analysis

(1-Cyanocyclopentyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-Cyanocyclopentyl)methanesulfonamide is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Cyanocyclopentyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents are compared below:

Key Observations :

Inhibitory Potency (IC₅₀)

| Compound | IC₅₀ (µM) | Target/Application |

|---|---|---|

| Compound 78 | 7.6 ± 0.3 | Poly-ADP-ribose polymerase |

| Compound 79 | 3.6 ± 0.3 | Poly-ADP-ribose polymerase |

| This compound | Not reported | Inferred allosteric modulation |

Analysis :

- Compound 79’s phenylmethanesulfonamide group exhibits higher potency (IC₅₀ = 3.6 µM) than Compound 78’s acetamide derivative, suggesting sulfonamide groups may optimize binding .

Electronic and Computational Properties

- N-Methyl methanesulfonamide has a pKa range of 32–35, requiring strong bases for deprotonation due to the stabilized sulfonamide anion . The cyano group in this compound likely lowers the pKa further (estimated ~30), enhancing anion stability and reactivity.

- DFT studies on methanesulfonamide analogs (e.g., ) highlight the role of substituents in modulating molecular orbitals and UV-Vis spectra. The cyano group may red-shift absorption maxima compared to alkyl or aryl substituents due to its electron-withdrawing nature .

Physicochemical Properties

Implications :

Biological Activity

(1-Cyanocyclopentyl)methanesulfonamide is a sulfonamide compound with the chemical formula C₈H₁₃N₃O₃S and a molecular weight of 203.26 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its role as an inhibitor of cyclooxygenase-2 (COX-2), which is significant in inflammatory processes. This article delves into the biological activity of this compound, exploring its mechanisms, interactions, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a cyanocyclopentyl group attached to a methanesulfonamide moiety. The presence of both the sulfonamide and cyanide groups contributes to its reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₈H₁₃N₃O₃S |

| Molecular Weight | 203.26 g/mol |

| Functional Groups | Sulfonamide, Cyanide |

The biological activity of this compound is primarily attributed to its ability to inhibit COX-2 enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain pathways. Studies have indicated that this compound may modulate various signaling pathways through enzyme inhibition, leading to reduced inflammatory responses.

Biological Activity

Research indicates that derivatives of methanesulfonamide, including this compound, exhibit significant anti-inflammatory properties. Key findings include:

- COX-2 Inhibition : The compound has been shown to selectively inhibit COX-2, making it a candidate for anti-inflammatory drug development.

- Binding Affinity Studies : Molecular docking studies suggest that this compound has favorable binding interactions with COX-2, which may enhance its efficacy as an anti-inflammatory agent.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting COX-2 activity, showcasing its potential as a therapeutic agent for conditions such as arthritis.

- Molecular Interactions : Research utilizing molecular docking simulations revealed that modifications in the structure of this compound could enhance its binding affinity to COX-2, suggesting avenues for derivative synthesis aimed at improving efficacy.

- Comparative Analysis : In comparison with other sulfonamide derivatives like Methanesulfonamide and Zonisamide, this compound exhibited unique properties that may lead to distinct pharmacological profiles.

Comparative Table of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methanesulfonamide | Contains a sulfonamide group | Basic structure without additional substituents |

| (1-Cyanocyclopropyl)methanesulfonamide | Similar cyanocycloalkane structure | Different ring size affects reactivity |

| Zonisamide | Benzisoxazole derivative with anticonvulsant properties | Contains a sulfonamide group; used for seizure disorders |

| Sulfamethoxazole | Antibiotic containing a sulfonamide group | Used to treat bacterial infections |

Q & A

Q. What are the recommended synthetic routes for (1-Cyanocyclopentyl)methanesulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. A common approach is reacting cyclopentanone derivatives with methanesulfonamide precursors under acidic or basic catalysis. For example, cyclopentanone cyanohydrin can be treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the cyanocyclopentyl intermediate. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) critically affect yield and byproduct formation. Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR to confirm the cyclopentyl ring geometry, sulfonamide group (-SONH), and cyanide (-CN) position. Key signals include δ ~2.5–3.5 ppm (cyclopentyl CH), δ ~3.8 ppm (sulfonamide S-CH), and δ ~120 ppm (CN carbon) .

- HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm to assess purity (>95% threshold). Mobile phases: acetonitrile/water with 0.1% trifluoroacetic acid .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (theoretical m/z: 217.07 for CHNOS) .

Advanced Research Questions

Q. How does the steric and electronic configuration of this compound influence its reactivity in enzyme inhibition studies?

Methodological Answer: The cyanocyclopentyl group introduces steric hindrance, limiting access to enzyme active sites. Computational modeling (e.g., molecular docking with AutoDock Vina) can predict binding affinities to targets like carbonic anhydrase or proteases. Compare with analogs lacking the cyano group to isolate electronic effects. Experimental validation:

- Kinetic Assays : Measure IC values under varying pH (6.5–8.0) to assess protonation effects on sulfonamide’s hydrogen-bonding capacity.

- X-ray Crystallography : Resolve co-crystal structures with target enzymes to identify key interactions (e.g., sulfonamide oxygen with zinc ions in metalloenzymes) .

Q. What strategies resolve contradictions in solubility data for this compound across different studies?

Methodological Answer: Discrepancies often arise from solvent polarity, temperature, and measurement techniques. Systematic approaches include:

- Solubility Profiling : Use shake-flask method in buffered solutions (pH 2–12) at 25°C and 37°C. Quantify via UV spectrophotometry (λ = 230 nm) .

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to correlate with solvent polarity.

- Controlled Replication : Standardize solvent purity (HPLC-grade) and equilibration time (24–48 hrs) across labs .

Q. How can researchers design stability studies to evaluate this compound under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Incubate compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hrs. Monitor degradation via LC-MS; major degradation pathways include cyanide hydrolysis to amides or sulfonic acid formation .

- Oxidative Stress : Expose to hydrogen peroxide (0.1–1.0 mM) and track peroxide adducts using tandem MS.

- Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux hrs UV/visible light). Use amber vials for storage recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.